1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
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Overview
Description
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The structure of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- consists of a 14-membered ring with four nitrogen atoms and four ethyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with diethyl malonate, followed by cyclization with formaldehyde and hydrogenation to yield the desired macrocyclic compound .
Industrial Production Methods: Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can undergo substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal-based drugs.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications .
Comparison with Similar Compounds
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-
Comparison: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is unique due to the presence of ethyl groups attached to the nitrogen atoms, which can influence its solubility and reactivity compared to other similar compounds. The ethyl groups can provide steric hindrance, affecting the compound’s ability to form complexes with certain metal ions .
Properties
CAS No. |
128207-33-0 |
---|---|
Molecular Formula |
C18H40N4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,4,8,11-tetraethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-5-19-11-9-12-21(7-3)17-18-22(8-4)14-10-13-20(6-2)16-15-19/h5-18H2,1-4H3 |
InChI Key |
SUFAWONXXWKZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCN(CCN(CCCN(CC1)CC)CC)CC |
Origin of Product |
United States |
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